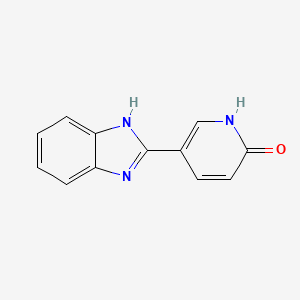

5-(1H-benzimidazol-2-yl)pyridin-2-ol

Overview

Description

5-(1H-benzimidazol-2-yl)pyridin-2-ol is a heterocyclic compound that features both benzimidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both nitrogen and oxygen atoms in its structure allows for diverse chemical reactivity and potential biological activity.

Mechanism of Action

Target of Action

For instance, some benzimidazole derivatives have been reported to modulate the polymerization of tubulin .

Mode of Action

For instance, some benzimidazole derivatives can inhibit the polymerization of tubulin, a protein that forms microtubules, which are essential for cell division .

Biochemical Analysis

Biochemical Properties

5-(1H-benzimidazol-2-yl)pyridin-2-ol plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to DNA grooves, exhibiting peroxide-mediated DNA-cleavage properties . Additionally, it interacts with various enzymes and proteins, potentially influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes or binding pockets of proteins.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been tested on several cell lines, including HepG2, DLD-1, and MDA-MB-231, where it demonstrated high cytotoxic activities . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with DNA can lead to changes in gene expression, while its cytotoxic properties can induce apoptosis or cell cycle arrest in cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA, causing structural changes that can lead to DNA cleavage . This binding is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the DNA molecule. Additionally, it may inhibit or activate specific enzymes, leading to alterations in metabolic pathways and gene expression. These molecular interactions are crucial for understanding the compound’s biochemical and pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions . Its degradation products and their impact on cellular processes need further investigation. Long-term exposure to this compound in vitro or in vivo may lead to cumulative effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anticancer activity, by inducing apoptosis in cancer cells . At higher doses, it could potentially cause toxic or adverse effects, including damage to normal cells and tissues. Understanding the dosage thresholds and the balance between therapeutic and toxic effects is crucial for its potential application in medicine.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes and its accumulation in particular tissues . Understanding these transport mechanisms is vital for predicting the compound’s bioavailability and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-benzimidazol-2-yl)pyridin-2-ol typically involves the condensation of 2-aminopyridine with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring fused with the pyridine ring. Commonly used acids for this reaction include hydrochloric acid and sulfuric acid. The reaction is usually carried out at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, the use of catalysts, such as Lewis acids, can further improve the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-(1H-benzimidazol-2-yl)pyridin-2-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone-like structures, which may exhibit different chemical and biological properties.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives, which may have altered reactivity and stability.

Substitution: The presence of nitrogen and oxygen atoms allows for nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under anhydrous conditions to prevent side reactions.

Substitution: Halogenating agents, such as bromine or chlorine, can be used to introduce halogen atoms into the compound. These reactions are often carried out in the presence of a catalyst, such as iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which may exhibit different physical, chemical, and biological properties.

Scientific Research Applications

5-(1H-benzimidazol-2-yl)pyridin-2-ol has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: Due to its potential biological activity, this compound is investigated for its antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine: The compound is explored for its potential use in drug discovery and development. Its ability to interact with various biological targets makes it a promising candidate for the treatment of various diseases.

Industry: In the material science field, this compound is used in the development of new materials with unique properties, such as improved thermal stability and conductivity.

Comparison with Similar Compounds

Similar Compounds

2-(2-Pyridyl)benzimidazole: This compound is structurally similar to 5-(1H-benzimidazol-2-yl)pyridin-2-ol but lacks the hydroxyl group on the pyridine ring.

3,5-Di(2-benzimidazolyl)pyridine: This compound contains two benzimidazole rings attached to a pyridine ring, providing different chemical and biological properties.

Uniqueness

The presence of the hydroxyl group in this compound distinguishes it from other similar compounds. This functional group enhances its reactivity and potential for forming hydrogen bonds, which can influence its biological activity and interactions with molecular targets.

Biological Activity

5-(1H-benzimidazol-2-yl)pyridin-2-ol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features both benzimidazole and pyridine moieties, which contribute to its unique chemical properties and biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity against various bacterial strains. For instance, derivatives of benzimidazole have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of specific enzymes crucial for bacterial survival.

Comparative Antimicrobial Activity

| Compound Name | Structure Type | Key Activity | Reference |

|---|---|---|---|

| 1H-benzimidazole | Benzimidazole | Antimicrobial | |

| 5-(1H-benzothiazol-2-yl)pyridin-2-ol | Benzothiazole derivative | Antifungal | |

| 4-(1H-benzimidazol-2-yl)phenol | Phenolic derivative | Antioxidant | |

| 6-(1H-benzimidazol-2-yl)quinoline | Quinoline derivative | Antiviral |

The unique combination of benzimidazole and pyridine functionalities in this compound enhances its bioactivity compared to other derivatives that may lack one of these components.

Anticancer Activity

Studies have demonstrated that this compound exhibits pro-apoptotic effects in ovarian cancer cells. The compound is believed to inhibit DNA polymerase activity, thereby hindering DNA replication and promoting cell death. However, the detailed molecular mechanisms underlying these effects remain to be fully elucidated.

Case Studies

- Pro-apoptotic Effects : In vitro studies have shown that treatment with this compound leads to significant apoptosis in ovarian cancer cell lines, indicating its potential as a therapeutic agent in oncology.

- Inhibition of DNA Polymerase : Research suggests that this compound can effectively inhibit DNA polymerase, which is critical for DNA synthesis and repair, thus contributing to its anticancer properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzyme activities, which is essential for its therapeutic applications.

- Molecular Docking Studies : These studies provide insights into how the compound interacts with biological targets at the molecular level, revealing potential binding sites and affinities.

- Cell Signaling Modulation : The compound influences key signaling pathways involved in cell growth and apoptosis, further supporting its role as an anticancer agent.

Future Directions

Despite the promising findings regarding the biological activity of this compound, further research is necessary to explore its full therapeutic potential. Areas for future investigation include:

- Detailed molecular mechanism studies to clarify how this compound interacts with DNA polymerase and other cellular targets.

- In vivo studies to evaluate the efficacy and safety profile of this compound in animal models.

Properties

IUPAC Name |

5-(1H-benzimidazol-2-yl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c16-11-6-5-8(7-13-11)12-14-9-3-1-2-4-10(9)15-12/h1-7H,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRLGIZVNZPDAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CNC(=O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80420742 | |

| Record name | 5-(1H-benzimidazol-2-yl)pyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54627-94-0 | |

| Record name | 5-(1H-Benzimidazol-2-yl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54627-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1H-benzimidazol-2-yl)pyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.